3,6,9,12-Tetraoxaoctadec-13-en-1-ol
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Overview
Description
3,6,9,12-Tetraoxaoctadec-13-en-1-ol is an organic compound with the molecular formula C14H28O5. It is a polyether alcohol, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is part of a broader class of polyether alcohols, which are known for their versatility in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaoctadec-13-en-1-ol typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the allyl alcohol, forming the polyether chain. The reaction conditions often include elevated temperatures and pressures to facilitate the ethoxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors designed for ethoxylation reactions. The process involves continuous feeding of allyl alcohol and ethylene oxide into the reactor, with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxaoctadec-13-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
3,6,9,12-Tetraoxaoctadec-13-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophilic drugs.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxaoctadec-13-en-1-ol is primarily related to its polyether structure, which allows it to interact with various molecular targets. The compound can form hydrogen bonds with other molecules, facilitating its role as a solubilizing agent or a carrier in drug delivery systems. The ether linkages provide flexibility, enabling the compound to adapt to different molecular environments.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12-Tetraoxapentadec-14-en-1-ol
- 3,6,9,12-Tetraoxatetradec-13-en-1-yl methacrylate
- 3,6,9,12-Tetraoxatetracosan-1-ol
Uniqueness
3,6,9,12-Tetraoxaoctadec-13-en-1-ol is unique due to its specific chain length and the presence of a terminal hydroxyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and non-aqueous environments.
Properties
CAS No. |
886469-11-0 |
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Molecular Formula |
C14H28O5 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-[2-[2-(2-hex-1-enoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H28O5/c1-2-3-4-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h5,7,15H,2-4,6,8-14H2,1H3 |
InChI Key |
CTHJEKPDKQCLDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COCCOCCOCCOCCO |
Origin of Product |
United States |
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